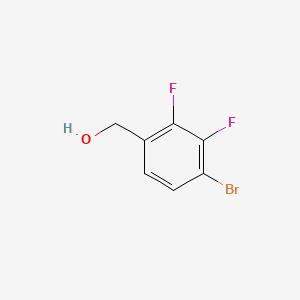
(4-ブロモ-2,3-ジフルオロフェニル)メタノール
概要
説明
(4-Bromo-2,3-difluorophenyl)methanol, also known as 4-BDFM, is an important intermediate compound in the synthesis of many pharmaceuticals and other compounds. It is a colorless liquid with a melting point of -25 °C and a boiling point of 202 °C. 4-BDFM has a wide range of applications in the pharmaceutical and chemical industries. Due to its low toxicity and relatively low cost, it has become a popular choice for many synthetic reactions.
科学的研究の応用
光活性材料開発
この化合物は、光活性材料の開発における可能性を探求されています。 これらの材料は、光に応答して特性を変化させることができ、高度なセンサー、データストレージ、および分子スイッチで使用できます 。 特に溶液中での(4-ブロモ-2,3-ジフルオロフェニル)メタノール誘導体の光活性により、吸収帯を分離することができ、これはフォトクロミック材料にとって望ましい特性です .
光機械システム
研究者らは、この化合物を光機械システムで使用することを調査しています。 このようなシステムは、光にさらされるとねじれや曲げなどの機械的運動を起こすことができ、光化学エネルギーを効果的に機械エネルギーに変換します 。この用途は、次世代の光応答性スマートマテリアルを作成するために不可欠です。
光スイッチング材料
(4-ブロモ-2,3-ジフルオロフェニル)メタノールから合成できるアゾベンゼン誘導体を光スイッチング材料に組み込むことは、重要な研究分野です。 これらの材料は、トランスからシスへの高速な異性化を示し、高速動作のスイッチを作成するために役立ちます .
薬物送達システム
この化合物を薬物送達システムで使用するための可能性があります。 光に応答する能力を利用して、薬物の放出を標的に制御することで、治療の効率と有効性を向上させることができます .
機械的運動を伴う分子結晶
この化合物の誘導体は、機械的運動を示す分子結晶を形成することができます。 この特性は、分離および外部刺激に応答できる動的結晶構造の作成における用途が研究されています .
固体材料
最後に、(4-ブロモ-2,3-ジフルオロフェニル)メタノールは固体材料での使用について研究されています。 目標は、光照射によって構造再編成を起こすことができる材料を開発することです。これは、材料科学分野に革命を起こす可能性があります .
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be useful in developing new derivatives .
Mode of Action
It’s worth noting that the compound is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Result of Action
It’s known that the molecule is photoactive in solution, suggesting it may have potential applications in photochromic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-2,3-difluorophenyl)methanol. For instance, the compound is photoactive in solution, but its photoactivity is inhibited in a close-packed lattice, suggesting that physical state and packing density could impact its functionality .
特性
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPEOZOKHEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-55-0 | |
| Record name | (4-bromo-2,3-difluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
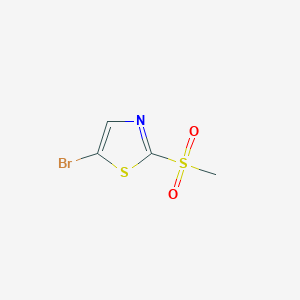
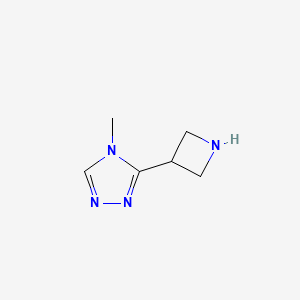
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)
![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)

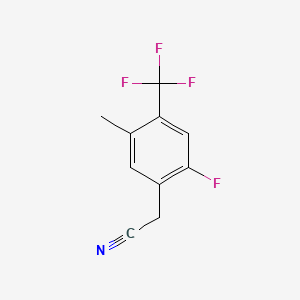
![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

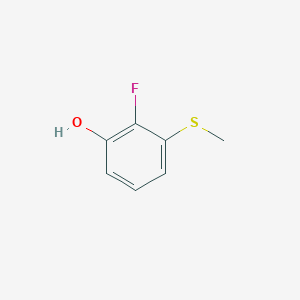


![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)
